molecular formula C16H21N3O3 B13841220 4-Desisopropyl-4-isobutyl Imazethapyr

4-Desisopropyl-4-isobutyl Imazethapyr

Cat. No.: B13841220
M. Wt: 303.36 g/mol
InChI Key: HJVANJUDRBPRGO-UHFFFAOYSA-N
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Description

4-Desisopropyl-4-isobutyl Imazethapyr is a derivative and impurity of Imazethapyr, a well-known herbicide. Imazethapyr belongs to the imidazolinone class of herbicides and is widely used in agriculture to control a broad spectrum of weeds. The compound this compound is primarily studied for its role in biological studies to evaluate the effects on non-target vegetation within agroecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Imazethapyr involves several steps, starting with the synthesis of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final steps involve hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form an amide, followed by cyclization and acidification to yield Imazethapyr .

Industrial Production Methods: Industrial production of Imazethapyr typically involves optimizing the reaction conditions to achieve high yields and stable crystal forms. The process includes adding acid to an aqueous solution of Imazethapyr salt containing a crystallization modifier to precipitate the crystals. Common crystallization modifiers include benzene, alkylbenzene, or halogenated alkanes .

Chemical Reactions Analysis

Types of Reactions: 4-Desisopropyl-4-isobutyl Imazethapyr, like its parent compound Imazethapyr, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Desisopropyl-4-isobutyl Imazethapyr is similar to that of Imazethapyr. It inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition disrupts protein synthesis, leading to cell death and effective weed control .

Comparison with Similar Compounds

    Imazethapyr: The parent compound, widely used as a herbicide.

    Imazapic: Another imidazolinone herbicide with similar properties.

    Imazamox: A related compound used for post-emergence weed control.

Uniqueness: 4-Desisopropyl-4-isobutyl Imazethapyr is unique due to its specific structural modifications, which make it an impurity of Imazethapyr. These modifications can influence its biological activity and environmental behavior, making it a valuable compound for studying the effects of herbicide impurities .

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

5-ethyl-2-[4-methyl-4-(2-methylpropyl)-5-oxo-1H-imidazol-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O3/c1-5-10-6-11(14(20)21)12(17-8-10)13-18-15(22)16(4,19-13)7-9(2)3/h6,8-9H,5,7H2,1-4H3,(H,20,21)(H,18,19,22)

InChI Key

HJVANJUDRBPRGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC(C)C)C(=O)O

Origin of Product

United States

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